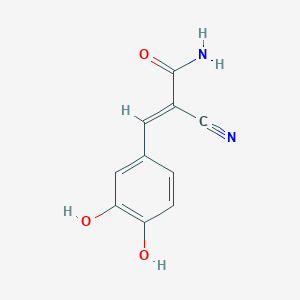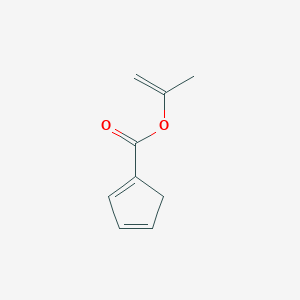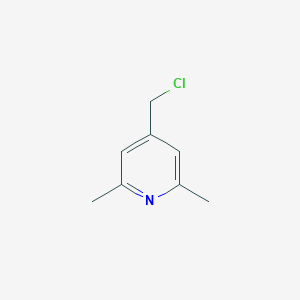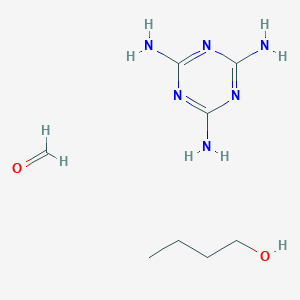
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is a chemical compound that is commonly known as polyquaternium-22. It is a water-soluble polymer that is widely used in the cosmetic and personal care industry as a hair fixative and conditioning agent. The compound is also used in the textile industry as a fabric softener and anti-static agent.
Mechanism Of Action
Polyquaternium-22 works by forming a film on the surface of the hair or fabric. The film helps to hold the hair in place and reduce frizz and static. It also helps to soften the fabric and reduce static in clothing.
Biochemical And Physiological Effects
Polyquaternium-22 has been shown to be safe for use in cosmetic and personal care products. It has been extensively tested for its toxicity and has been found to be non-toxic. The compound is not absorbed through the skin and is not known to cause any adverse effects.
Advantages And Limitations For Lab Experiments
Polyquaternium-22 is a versatile compound that has many advantages for use in lab experiments. It is water-soluble and can be easily incorporated into aqueous systems. It is also stable under a wide range of pH and temperature conditions. However, one limitation of polyquaternium-22 is that it can be difficult to analyze due to its complex structure.
Future Directions
There are many future directions for the use of polyquaternium-22. One area of research is the development of new formulations for hair care products. Researchers are also exploring the use of polyquaternium-22 in the development of new textile finishes. Another area of research is the use of polyquaternium-22 in the development of new drug delivery systems.
In conclusion, polyquaternium-22 is a water-soluble polymer that has many applications in the cosmetic and personal care industry as well as the textile industry. It has been extensively studied for its safety and efficacy and has been found to be non-toxic. Polyquaternium-22 is a versatile compound that has many advantages for use in lab experiments and has many future directions for research.
Synthesis Methods
Polyquaternium-22 is synthesized by the reaction of formaldehyde, 1-butanol, and 1,3,5-triazine-2,4,6-triamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting polymer is a clear, viscous liquid that is soluble in water.
Scientific Research Applications
Polyquaternium-22 has been extensively studied for its use in the cosmetic and personal care industry. It is used in hair care products such as shampoos, conditioners, and hair sprays. The compound has been shown to provide excellent hair conditioning and holding properties. It also helps to reduce frizz and static in hair. Polyquaternium-22 is also used in the textile industry as a fabric softener and anti-static agent.
properties
CAS RN |
120196-33-0 |
|---|---|
Product Name |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Molecular Formula |
C8H18N6O2 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O.C3H6N6.CH2O/c1-2-3-4-5;4-1-7-2(5)9-3(6)8-1;1-2/h5H,2-4H2,1H3;(H6,4,5,6,7,8,9);1H2 |
InChI Key |
LGLLBIHJKWFTBZ-UHFFFAOYSA-N |
SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Canonical SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
synonyms |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



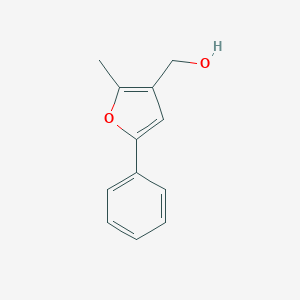
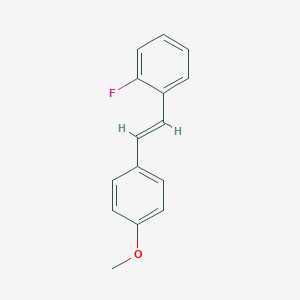
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
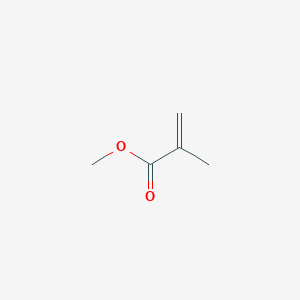

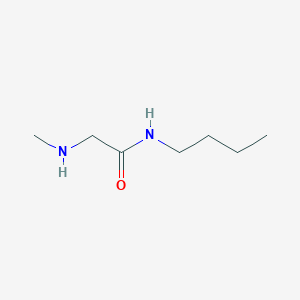
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
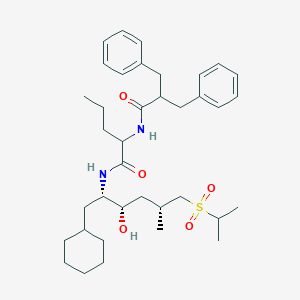
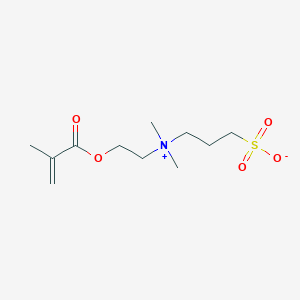
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
